![molecular formula C10H5FN2OS B1489703 6-fluoro benzo[4,5]tieno[3,2-d]pirimidin-4(3H)-ona CAS No. 2097976-98-0](/img/structure/B1489703.png)
6-fluoro benzo[4,5]tieno[3,2-d]pirimidin-4(3H)-ona
Descripción general
Descripción
6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that integrates sulfur, nitrogen, and fluorine into its structure
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically begins with the formation of the thienopyrimidine core. This is often achieved through cyclization reactions involving thieno[2,3-d]pyrimidine precursors.
A common synthetic route includes the use of fluorobenzonitrile and thiourea under specific conditions that facilitate the formation of the thienopyrimidine scaffold.
Reaction conditions are crucial, often involving high temperatures and specific catalysts to drive the cyclization and subsequent fluorination processes efficiently.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes to maximize yield and purity.
Large-scale synthesis could employ continuous flow reactors and advanced catalysis to ensure the reaction's efficiency and scalability.
Types of Reactions
6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical transformations, including:
Oxidation: : This can lead to the formation of sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can potentially alter the heterocyclic core or the fluorine substituent.
Substitution: : Nucleophilic or electrophilic substitution reactions often target the aromatic fluorine or other functional groups on the molecule.
Common Reagents and Conditions
Reagents such as halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide are commonly used.
Conditions vary widely, from mild room temperature reactions to high-temperature processes requiring inert atmospheres.
Major Products
Oxidation can yield sulfoxide or sulfone derivatives.
Reduction may produce partially or fully reduced analogs.
Substitution reactions can introduce various functional groups, providing a range of derivative compounds.
Chemistry
6-Fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one serves as a building block in the synthesis of more complex molecules.
Biology
This compound is investigated for its potential as a bioactive molecule, particularly in enzymatic studies or as a ligand for certain protein targets.
Medicine
Its derivatives are being explored for their pharmacological properties, including potential anticancer, antiviral, and anti-inflammatory activities.
Industry
Industrial applications might include its use in the synthesis of advanced materials or as an intermediate in the production of other valuable chemicals.
Aplicaciones Científicas De Investigación
Investigación del cáncer: Inhibición de la quinasa EGFR
Este compuesto sirve como un posible inhibidor de la quinasa del receptor del factor de crecimiento epidérmico (EGFR). EGFR es un objetivo crítico en la terapia contra el cáncer porque su activación conduce a la proliferación celular. Se han sintetizado derivados de este compuesto y se ha demostrado que exhiben actividad antitumoral contra líneas celulares de carcinoma pulmonar humano .
Desarrollo de medicamentos antimaláricos
Los análogos estructurales de 6-fluoro benzo[4,5]tieno[3,2-d]pirimidin-4(3H)-ona se han evaluado por sus propiedades antiplasmodiales. Estos derivados han mostrado una actividad significativa contra la cepa W2 de Plasmodium falciparum resistente a la cloroquina, lo que sugiere su potencial como agentes antimaláricos .
Agentes antitumorales: Tratamiento del linfoma
Se ha encontrado que ciertos derivados de tieno[3,2-d]pirimidina afectan la morfología de las células del linfoma, inducen la apoptosis de una manera dependiente de la concentración e inhiben la migración celular. Esto indica el potencial del compuesto como una herramienta química para optimizar y evaluar nuevos inhibidores para el tratamiento del linfoma .
Mecanismo De Acción
Target of Action
The primary target of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is the Mycobacterium tuberculosis bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, inhibiting its function . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The affected pathway is the energy metabolism pathway of Mycobacterium tuberculosis. The inhibition of Cyt-bd disrupts this pathway, leading to a decrease in the energy production of the bacteria, which in turn affects its survival and reproduction .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its effects .
Result of Action
The result of the compound’s action is the significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Action Environment
The effectiveness of the compound against mycobacterium tuberculosis suggests that it is able to exert its effects in the complex environment of a bacterial cell .
Análisis Bioquímico
Biochemical Properties
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. It has been observed to exhibit inhibitory activity against certain enzymes, such as cytochrome bd oxidase in Mycobacterium tuberculosis . This interaction is crucial as it affects the energy metabolism of the bacteria, making it a potential candidate for antitubercular therapy. Additionally, the compound has shown interactions with other biomolecules, including ATP, which further influences its biochemical properties .
Cellular Effects
The effects of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one on various cell types and cellular processes have been studied extensively. In particular, it has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . This compound influences cell function by inhibiting key enzymes involved in cellular respiration, thereby disrupting the energy production pathways. Moreover, it has been found to be non-cytotoxic to mammalian cell lines, indicating its potential as a safe therapeutic agent .
Molecular Mechanism
At the molecular level, 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one exerts its effects through specific binding interactions with target enzymes. The compound inhibits cytochrome bd oxidase by binding to its active site, thereby preventing the enzyme from participating in the electron transport chain . This inhibition leads to a decrease in ATP production, which is essential for the survival of Mycobacterium tuberculosis. Additionally, the compound may influence gene expression by modulating the activity of transcription factors involved in the regulation of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one have been observed to change over time. The compound has shown stability under various experimental conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound maintains its inhibitory activity against target enzymes, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibitory effect on Mycobacterium tuberculosis, with higher doses resulting in greater inhibition . At very high doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is involved in several metabolic pathways, primarily those related to energy metabolism. The compound interacts with enzymes such as cytochrome bd oxidase, which plays a crucial role in the electron transport chain . By inhibiting this enzyme, the compound disrupts the normal metabolic flux, leading to a decrease in ATP production. Additionally, it may affect the levels of other metabolites involved in cellular respiration .
Transport and Distribution
Within cells and tissues, 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the mitochondria, where it exerts its inhibitory effects . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 6-fluorobenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is primarily within the mitochondria, where it targets cytochrome bd oxidase . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the mitochondria. The compound’s activity and function are closely linked to its subcellular localization, as it needs to be in proximity to its target enzyme to exert its inhibitory effects .
Propiedades
IUPAC Name |
6-fluoro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2OS/c11-6-3-1-2-5-7-9(15-8(5)6)10(14)13-4-12-7/h1-4H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROLECIYVYOOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)SC3=C2N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






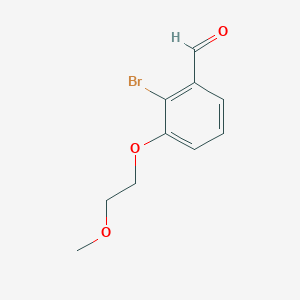
![4-[(morpholinoamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1489630.png)
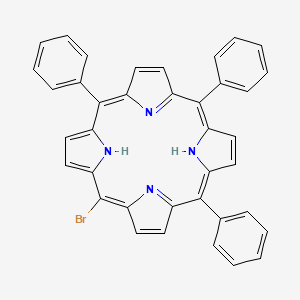
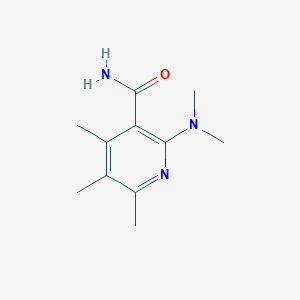
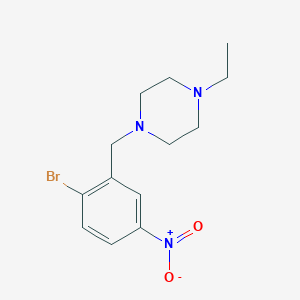
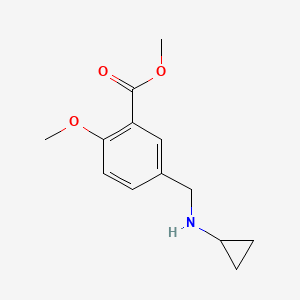
![3-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile](/img/structure/B1489637.png)
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl-carbamic acid tert-butyl ester](/img/structure/B1489638.png)

![[4-[[(3-Fluorobenzoyl)amino]methyl]phenyl]boronic acid](/img/structure/B1489641.png)
